1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation . This method allows for the selective introduction of the trifluoromethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethylthio group makes it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. The trifluoromethylthio group can enhance the biological activity and metabolic stability of drug candidates.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity. The methoxy and fluoro groups also contribute to the compound’s overall chemical behavior, influencing its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,3-Dimethoxybenzene: Similar structure but without the fluoro and trifluoromethylthio groups.
1,2-Dimethoxy-4-(trifluoromethylthio)benzene: Similar but with the trifluoromethylthio group in a different position.
Uniqueness
1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups. The combination of methoxy, fluoro, and trifluoromethylthio groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8F4O2S |
---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
1-fluoro-2,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-7-5(10)3-4-6(8(7)15-2)16-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
SQTUSNQXVKZBRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.